Boc-D-asparagine chemical structure and properties
Boc-D-asparagine chemical structure and properties
An In-depth Technical Guide to Boc-D-asparagine
Introduction
Nα-Boc-D-asparagine (Boc-D-Asn-OH) is a pivotal derivative of the non-essential amino acid D-asparagine. It serves as a fundamental building block in synthetic organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is a critical modification that prevents unwanted polymerization during the peptide coupling steps. This guide provides a comprehensive overview of the chemical structure, properties, applications, and experimental protocols related to Boc-D-asparagine for researchers and professionals in drug development and biotechnology.
Chemical Structure and Identifiers
Boc-D-asparagine is structurally characterized by a D-asparagine core where the alpha-amino group is protected by a tert-butyloxycarbonyl group. This protecting group is stable under various conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA).
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IUPAC Name: (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid.[1][]
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Synonyms: Boc-D-Asn-OH, Nalpha-Boc-D-asparagine, (R)-4-AMINO-2-((TERT-BUTOXYCARBONYL)AMINO)-4-OXOBUTANOIC ACID.[1][][3]
Caption: 2D representation of the Boc-D-asparagine molecule.
Chemical and Physical Properties
The physical and chemical properties of Boc-D-asparagine are critical for its storage, handling, and application in synthesis protocols. Key quantitative data are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 232.23 g/mol | [1][4] |
| Appearance | White powder | [3] |
| Melting Point | 175-181 °C | [3] |
| Optical Rotation | [α]D²⁰ = +6.5 ± 2° (c=1 in DMF) | [3] |
| Purity | ≥98.0% (TLC), ≥99% (HPLC) | [3] |
| Storage Conditions | 0-8 °C | [3] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O | |
| InChI Key | FYYSQDHBALBGHX-RXMQYKEDSA-N |
Applications in Peptide Synthesis
The primary application of Boc-D-asparagine is as a protected amino acid monomer in Boc solid-phase peptide synthesis (Boc-SPPS).[5] The Boc strategy is a foundational technique for synthesizing peptides and small proteins.[]
Role in Boc-SPPS:
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N-α-Protection: The Boc group effectively protects the alpha-amino functionality, preventing self-coupling and allowing for the controlled, sequential addition of amino acids to a growing peptide chain anchored to a solid support.[7]
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Incorporation of D-Amino Acids: The use of the D-enantiomer is crucial for synthesizing peptides with specific secondary structures, increased proteolytic stability, or unique biological activities that differ from their L-amino acid counterparts.
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Side-Chain Considerations: While the asparagine side-chain amide is generally stable, it can undergo dehydration to a nitrile under certain activation conditions, especially during the synthesis of long peptides.[7] For sequences prone to this side reaction, further protection of the side-chain amide with groups like xanthyl (Xan) may be considered.[8]
The Boc strategy, while older than the Fmoc strategy, offers advantages for synthesizing long or hydrophobic peptides, as the aggressive deprotection conditions (strong acid) can help disrupt aggregation.[]
Experimental Protocols
General Synthesis of Boc-D-asparagine
The synthesis of Boc-D-asparagine typically involves the reaction of D-asparagine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. A general procedure is outlined below, adapted from protocols for the L-enantiomer.[4][9]
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Dissolution: D-asparagine and a base such as sodium carbonate (Na₂CO₃) are dissolved in a mixture of water and a miscible organic solvent like 1,4-dioxane.
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Reaction: Di-tert-butyl dicarbonate is added to the solution, and the mixture is stirred at room temperature, typically overnight.
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Workup: The organic solvent is removed under reduced pressure. The remaining aqueous solution is then acidified (e.g., with HCl) to a pH of approximately 2, causing the Boc-protected product to precipitate.[9]
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Isolation: The white solid product is collected by filtration, washed with water, and dried.
Incorporation into a Peptide Chain via Boc-SPPS
The core of Boc-SPPS is a cycle of deprotection, neutralization, and coupling steps performed on a solid-phase resin (e.g., Merrifield or PAM resin).[10][11] The workflow for adding a Boc-D-asparagine residue is as follows:
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Detailed Coupling Protocol (Example using DIC/HOBt)
This protocol describes the activation of Boc-D-asparagine with N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) for coupling to a resin-bound peptide.[10]
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Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
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Activation Mixture: In a separate vessel, dissolve Boc-D-asparagine (typically 2-4 equivalents relative to resin loading) and HOBt (equimolar to the amino acid) in DMF.
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Pre-activation: Cool the activation mixture to 0°C and add DIC (equimolar to the amino acid). Allow the solution to pre-activate for 10-15 minutes.
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Coupling Reaction: Add the pre-activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-4 hours.
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Monitoring: The reaction progress can be monitored using the ninhydrin (Kaiser) test. A negative result (beads remain yellow) indicates that the coupling is complete.[10]
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Washing: Upon completion, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts before proceeding to the deprotection step for the next cycle.
References
- 1. Boc-D-asparagine | C9H16N2O5 | CID 1623168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Boc-D-Asparagine | 75647-01-7 [m.chemicalbook.com]
- 5. Boc- D -Asn-OH = 98.0 TLC 75647-01-7 [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC-L-Asparagine synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
